molecular formula C8H10N2O4S B11554577 N,4-dimethyl-N-nitrobenzenesulfonamide CAS No. 23114-01-4

N,4-dimethyl-N-nitrobenzenesulfonamide

Cat. No.: B11554577
CAS No.: 23114-01-4
M. Wt: 230.24 g/mol
InChI Key: HPUIGASWJYJKQM-UHFFFAOYSA-N
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Description

Sulfonamides are widely studied for pharmacological applications, including antibacterial and diuretic activities . The nitro group may enhance electrophilic properties, affecting interactions in biological systems or synthetic pathways.

Properties

CAS No.

23114-01-4

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N,4-dimethyl-N-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-7-3-5-8(6-4-7)15(13,14)9(2)10(11)12/h3-6H,1-2H3

InChI Key

HPUIGASWJYJKQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-nitrobenzenesulfonamide typically involves the nitration of N,4-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.

    Substitution: Reagents like halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: N,4-dimethyl-N-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

N,4-dimethyl-N-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features Potential Applications References
N,4-Dimethyl-N-nitrobenzenesulfonamide -N(CH₃)NO₂, -CH₃ (para) Combines nitro (electron-withdrawing) and methyl (electron-donating) groups. Hypothesized antimicrobial or catalytic roles.
N-Benzyl-N,4-dimethylbenzenesulfonamide -N(CH₃)(Benzyl), -CH₃ (para) Bulky benzyl group may enhance steric effects or lipophilicity. Studied for crystallography and drug design.
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide -NH₂, -OH, -NO₂ (meta/para), -N(CH₃)₂ Multiple functional groups (amino, hydroxy, nitro) for diverse reactivity. Potential multi-target pharmacological agent.
4-Acetyl-N,N-dimethylbenzenesulfonamide -COCH₃ (para), -N(CH₃)₂ Acetyl group introduces ketone functionality. Intermediate in organic synthesis.
N-Methyl-N-nitrosotoluene-4-sulphonamide -N(CH₃)NO (nitroso), -CH₃ (para) Nitroso (-NO) instead of nitro (-NO₂); known as a diazotization reagent. Used in dye and explosive synthesis.

Key Differences and Implications

Nitro vs. Nitroso Groups: The nitro group (-NO₂) in the target compound is a stronger electron-withdrawing group compared to the nitroso (-NO) group in N-Methyl-N-nitrosotoluene-4-sulphonamide . This difference impacts reactivity: nitro groups stabilize negative charges (e.g., in sulfonamide deprotonation), while nitroso groups participate in redox reactions.

In contrast, the acetyl group in 4-Acetyl-N,N-dimethylbenzenesulfonamide may facilitate hydrogen bonding or serve as a synthetic handle for further derivatization .

Multi-Functional Derivatives: 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide demonstrates how additional substituents (amino, hydroxy) can diversify applications, such as in chelation or pH-dependent solubility.

Crystallographic Behavior :

  • N,N-Dibenzyl-4-methylbenzenesulfonamide and related analogs highlight the role of substituents in crystal packing and intermolecular interactions, critical for material science and polymorphism studies.

Biological Activity

N,4-dimethyl-N-nitrobenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of antibacterial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C8H10N2O4SC_8H_{10}N_2O_4S. Its structure includes a benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂), which are crucial for its biological activity. This compound belongs to the class of sulfonamides, known for their diverse pharmacological properties.

Antibacterial Properties

Research indicates that this compound has notable antibacterial properties. It functions similarly to other sulfonamides by inhibiting bacterial growth through interference with folate synthesis. This mechanism is critical as folate is essential for nucleic acid synthesis in bacteria.

Table 1: Comparison of Antibacterial Activity

Compound NameMechanism of ActionNotable Effects
This compoundInhibition of folate synthesisAntibacterial against various strains
SulfanilamideInhibition of dihydropteroate synthaseBroad-spectrum antibacterial
TrimethoprimInhibition of dihydrofolate reductaseSynergistic effects with sulfonamides

Anti-inflammatory Effects

Similar to other compounds in its class, this compound may exhibit anti-inflammatory properties. Studies have suggested that sulfonamides can reduce inflammation by modulating immune responses and inhibiting the migration of inflammatory cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), it inhibits the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Enzyme Interactions : Research indicates potential interactions with various metabolic enzymes involved in folate metabolism, suggesting broader implications for cellular processes.
  • Cellular Mechanisms : Its interaction profile hints at effects on cellular mechanisms that could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Smooth Muscle Cell Migration : A study demonstrated that derivatives of nitro-benzenesulfonamides significantly inhibited smooth muscle cell migration, an important factor in conditions like atherosclerosis. The highest concentration tested (1.0 μmol/mL) showed significant inhibition across various time points .
  • Cardiovascular Effects : Another study assessed the impact of sulfonamide derivatives on coronary resistance and found that certain compounds could decrease coronary resistance, indicating potential cardiovascular benefits .

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